molecular formula C13H15N5O2 B4316723 2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE

2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE

Cat. No.: B4316723
M. Wt: 273.29 g/mol
InChI Key: NGZUAARPXASGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is an organic compound with a complex structure that includes both nitro and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method starts with the nitration of phthalonitrile to introduce the nitro group. This is followed by the reaction with 3-(dimethylamino)propylamine to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalonitrile derivatives.

Scientific Research Applications

2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)propylamine: A related compound used in the synthesis of surfactants and other chemicals.

    Phthalonitrile: The parent compound used in the synthesis of various derivatives.

    Nitrophthalonitrile: A precursor in the synthesis of nitro-substituted phthalonitrile derivatives.

Uniqueness

2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

4-[3-(dimethylamino)propylamino]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-17(2)5-3-4-16-12-6-10(8-14)11(9-15)7-13(12)18(19)20/h6-7,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZUAARPXASGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
Reactant of Route 6
2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.